3-Hydroxy-6-methylpyridine-2-carbaldehyde
Overview
Description
3-Hydroxy-6-methylpyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H7NO2. It is characterized by a pyridine ring substituted with a hydroxyl group at the 3-position, a methyl group at the 6-position, and an aldehyde group at the 2-position.
Mechanism of Action
Target of Action
It is known to be a building block for the synthesis of spiropyran, a magnetic heterocyclic compound .
Mode of Action
It is known to be an aldehyde with a short chain and has the ability to form crossover chains .
Biochemical Pathways
It is used in organic synthesis, often for the synthesis of heterocyclic compounds and the introduction of functional groups .
Result of Action
It is known to be fluorescent under UV light and has magnetic properties .
Biochemical Analysis
Biochemical Properties
3-Hydroxy-6-methylpyridine-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing various biochemical pathways. One of the key interactions is with aldehyde dehydrogenase, an enzyme that catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the metabolism of aldehydes in biological systems . Additionally, this compound can form Schiff bases with amino acids, which are important intermediates in various biochemical reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage . Moreover, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating its potential for sustained biological effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing antioxidant defense mechanisms and protecting against oxidative stress . At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These threshold effects highlight the importance of dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase and pyridoxal kinase, influencing the metabolism of aldehydes and pyridine derivatives . These interactions can lead to changes in metabolic flux and the levels of various metabolites. Additionally, this compound can affect the synthesis of coenzymes and other essential biomolecules, further highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters and multidrug resistance proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of this compound in these organelles can influence its interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-methylpyridine-2-carbaldehyde typically involves the functionalization of pyridine derivatives. One common method includes the oxidation of 3-hydroxy-6-methylpyridine using suitable oxidizing agents such as manganese dioxide in an organic solvent like carbon tetrachloride . Another approach involves the formylation of 3-hydroxy-6-methylpyridine using Vilsmeier-Haack reaction conditions, where a formylating agent like DMF and POCl3 is used .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with considerations for yield, purity, and cost-effectiveness.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products Formed:
Oxidation: 3-Hydroxy-6-methylpyridine-2-carboxylic acid.
Reduction: 3-Hydroxy-6-methylpyridine-2-methanol.
Substitution: 3-Chloro-6-methylpyridine-2-carbaldehyde.
Scientific Research Applications
3-Hydroxy-6-methylpyridine-2-carbaldehyde has several applications in scientific research:
Comparison with Similar Compounds
3-Hydroxy-2-methylpyridine: Similar structure but with the methyl group at the 2-position instead of the 6-position.
6-Hydroxy-3-methylpyridine: Similar structure but with the hydroxyl group at the 6-position and the methyl group at the 3-position.
Uniqueness: 3-Hydroxy-6-methylpyridine-2-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity compared to its isomers .
Properties
IUPAC Name |
3-hydroxy-6-methylpyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-7(10)6(4-9)8-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQQJPSVWVFAJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497500 | |
Record name | 3-Hydroxy-6-methylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66497-42-5 | |
Record name | 3-Hydroxy-6-methylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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